molecular formula C14H14N4O2S2 B3006423 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 872594-29-1

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B3006423
CAS No.: 872594-29-1
M. Wt: 334.41
InChI Key: IEIRZUJPPGMLAC-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Compounds structurally related to 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives such as 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide exhibited significant apoptosis induction in cancer cell lines, though not as potent as the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial Activity

Antifungal Effects

  • Research has shown that derivatives of this compound possess potential antifungal effects, with some synthesized heterocyclic compounds being as effective as the antifungal agent ketoconazole against various fungi species (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Demirel, Abu Mohsen, & Hussein, 2013).

Potential Inhibitor of Human Acyl-coenzyme A:cholesterol O-acyltransferase

  • A structurally similar compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, with potential for treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-10-8-21-13(16-10)17-12(19)9-22-14-15-4-5-18(14)7-11-3-2-6-20-11/h2-6,8H,7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIRZUJPPGMLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322974
Record name 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872594-29-1
Record name 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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